2-benzylsulfanyl-N-methylbenzamide
Description
2-Benzylsulfanyl-N-methylbenzamide is a benzamide derivative featuring a benzylsulfanyl (-S-CH₂C₆H₅) substituent at the 2-position of the aromatic ring and an N-methyl group on the amide nitrogen. The benzylsulfanyl group may enhance lipophilicity and influence binding interactions, while the N-methyl group could reduce metabolic degradation compared to primary amides. Synthesis likely involves coupling a 2-mercaptobenzoic acid derivative with benzyl halides, followed by N-methylation of the amide .
Properties
IUPAC Name |
2-benzylsulfanyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-16-15(17)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXYBVGACZXZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-benzylsulfanyl-N-methylbenzamide typically involves the reaction of N-methylbenzamide with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the benzylsulfanyl group onto the benzamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-benzylsulfanyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-benzylsulfanyl-N-methylbenzamide has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions due to its structural features.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group may play a role in binding to these targets, while the N-methyl group can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 2-benzylsulfanyl-N-methylbenzamide and related compounds from the evidence:
Key Observations :
- Amide Substituents : The N-methyl group in the target compound reduces steric hindrance compared to N-propyl () or N-(3-isopropoxyphenyl) (), which may influence pharmacokinetics .
- Aromatic vs. Heterocyclic Systems : Unlike the benzothiazole-containing analog (), the target lacks a heterocycle, which could limit π-π stacking interactions but improve synthetic accessibility .
Physicochemical Properties
While explicit data for this compound is unavailable, inferences can be drawn from analogs:
- Lipophilicity : The benzylsulfanyl group likely increases logP compared to sulfonamides (e.g., ) but decreases it relative to alkyl ethers () .
- Melting Points : Sulfonamides () typically exhibit higher melting points due to hydrogen bonding, whereas thioethers (target) may have lower thermal stability .
- Solubility : Sulfinyl () and sulfonamide () groups enhance aqueous solubility compared to thioethers, which are more hydrophobic .
Notes
Limitations : Direct experimental data on this compound is sparse; comparisons rely on structural analogs.
Contradictions: highlights sulfonamides' hydrogen-bonding capacity, which contrasts with the thioether's non-polar nature, underscoring functional group trade-offs in drug design .
Research Gaps : Further studies are needed to quantify the target compound’s solubility, stability, and biological activity relative to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
